4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a pinacol boronate ester group at the 3-position of the aromatic ring, a methyl substituent at the 4-position, and an isopropyl (1-methylethyl) group on the amide nitrogen. This compound is of significant interest in organic synthesis and medicinal chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions, a method widely employed to construct biaryl motifs in drug discovery and materials science . The pinacol boronate ester group enhances stability and reactivity under mild conditions, while the isopropyl substituent introduces steric effects that may influence reaction kinetics or binding interactions in biological systems.
Properties
IUPAC Name |
4-methyl-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-11(2)19-15(20)13-9-8-12(3)14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPKZLXIMZJPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Residual palladium from cross-coupling steps is removed via catalytic hydrogenation using activated charcoal or specialized resins.
Solvent Recovery
1,4-Dioxane and tetrahydrofuran (THF) are recycled through distillation, reducing environmental impact and production costs.
Characterization and Quality Control
The final product is validated using analytical techniques:
Comparative Analysis of Synthetic Approaches
Route Efficiency
Catalyst Selection
-
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, minimizing side reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzamide core or the dioxaborolane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the dioxaborolane moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
Drug Development
Compound X has been explored for its potential as a pharmaceutical intermediate. The presence of the dioxaborolane group enhances its ability to participate in various chemical reactions crucial for synthesizing biologically active compounds. Its structural similarity to known pharmacophores allows it to serve as a scaffold in drug design.
Research indicates that compounds containing dioxaborolane moieties exhibit significant biological activities. For instance:
- Anticancer Properties : Preliminary studies suggest that derivatives of Compound X may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : Some analogs have shown promise against bacterial strains, indicating potential use in developing new antibiotics.
Polymer Chemistry
Compound X can be utilized in the synthesis of advanced polymers. The unique properties of the dioxaborolane group allow for:
- Cross-linking Agents : It can act as a cross-linker in polymer matrices to enhance mechanical properties.
- Functionalization : The compound can be modified to introduce specific functionalities into polymer chains, tailoring them for specific applications such as drug delivery systems.
Nanotechnology
In nanomaterials research, Compound X's ability to form stable complexes with metal ions makes it valuable for:
- Nanoparticle Synthesis : It can facilitate the formation of nanoparticles with controlled sizes and shapes.
- Catalytic Applications : The compound may serve as a catalyst or a stabilizing agent in various chemical reactions involving nanoparticles.
Pesticide Development
The structural characteristics of Compound X lend themselves to the development of novel pesticides. Its potential effectiveness against specific pests can be attributed to:
- Targeted Delivery Systems : The compound can be engineered to release active ingredients in response to environmental triggers.
- Enhanced Efficacy : Modifications may lead to increased potency and reduced toxicity towards non-target organisms.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of Compound X exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute showcased the use of Compound X as a cross-linking agent in biodegradable polymers. The resulting materials displayed enhanced mechanical strength and biodegradability compared to traditional polymers.
Case Study 3: Agricultural Use
Field trials indicated that formulations based on Compound X significantly reduced pest populations while maintaining crop health. This dual action highlights its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in m4) enhance electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings .
Synthesis Yields :
- The trifluoromethylphenyl analog (m4) was synthesized in 71% yield via palladium-catalyzed cross-coupling, demonstrating efficient access to biaryl systems .
- Similar benzamide boronate esters (e.g., compounds) show moderate yields (39–58%), influenced by coupling reagent choice (e.g., EDC/HOBt) and purification methods .
Applications :
- The target compound’s boronate ester group is pivotal in constructing complex molecules, such as atropisomers in drug discovery .
- Sulfonamide analogs (e.g., ) are utilized in meta-selective C–H borylation, highlighting the versatility of boronate-containing amides .
Spectroscopic and Physical Data Comparison
- Mass Spectrometry : Compounds with pinacol boronate esters (e.g., ) show HRMS peaks consistent with [M+H]+ ions (e.g., m/z 437.2312 for a pyrene-carboxamide analog) .
- IR Spectroscopy : Boronate esters exhibit characteristic B–O stretches near 1345–1155 cm⁻¹, as seen in .
- NMR : The tert-butyl analog () displays aromatic proton signals at δ 7.46–7.01 ppm, with pinacol methyl groups resonating at δ 0.98 ppm .
Challenges and Innovations
- Stability : Pinacol boronate esters are moisture-sensitive; however, the isopropyl group in the target compound may improve stability by reducing hydrolysis rates compared to smaller N-substituents.
- Synthetic Optimization : Automated column chromatography () and one-pot methodologies () are critical for purifying labile boronate derivatives .
Biological Activity
4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1019918-74-1) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula for this compound is , with a molecular weight of 303.21 g/mol. The compound features a dioxaborolane moiety which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H28B2N2O2 |
| Molecular Weight | 303.21 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 442.7 ± 30.0 °C at 760 mmHg |
| Flash Point | 221.5 ± 24.6 °C |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and other proteins involved in tumor growth and progression.
Potential Targets
- Kinases : The compound may inhibit specific kinases that are crucial in cancer pathways.
- Regulatory Proteins : It might modulate the activity of proteins such as IKZF2 (IKAROS Family Zinc Finger 2), which plays a significant role in immune regulation and T-cell function.
Biological Activity
Research indicates that compounds similar to or including the dioxaborolane structure often exhibit anti-cancer properties. The specific effects of this compound have been explored in various studies.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Another research highlighted the compound's ability to alter cell cycle progression in breast cancer cells.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an anti-cancer agent.
- Pharmacokinetic studies suggested favorable absorption and distribution characteristics.
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-N-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology : The synthesis typically involves a multi-step process:
Amide Formation : React 3-carboxy-substituted benzamide derivatives with isopropylamine using coupling agents like EDCl/HOBt to form the N-(1-methylethyl)benzamide backbone .
Boronate Ester Introduction : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation. This requires Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron, and a base (e.g., KOAc) in anhydrous THF under reflux .
- Key Characterization : Monitor reactions via TLC and confirm purity using HPLC (>95%).
Q. How should researchers purify and characterize this compound?
- Purification : Use silica gel column chromatography with a gradient eluent (hexane/ethyl acetate) to isolate the product. For high-purity requirements, employ preparative HPLC with a C18 column .
- Characterization :
- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at 4.0–4.2 ppm for pinacol boronate).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 359.2).
- FT-IR : Confirm boronate ester C-B-O stretches at ~1350–1400 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood due to volatile solvents (e.g., THF).
- Store at 0–6°C in airtight containers to prevent boronate hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate?
- Optimization Strategy :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost.
- Solvent/Base Selection : Use DME/H₂O (3:1) with K₂CO₃ for solubility and base strength.
- Temperature : Conduct reactions at 80–100°C to enhance coupling efficiency without decomposing the boronate.
- Monitoring : Track conversion via NMR to detect boronate consumption and side products .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Case Example : Discrepancies in NMR signals for the isopropyl group (e.g., splitting vs. expected triplet).
- Resolution :
Variable Temperature NMR : Assess dynamic rotational barriers of the isopropyl group.
COSY/NOESY : Confirm spatial proximity of methyl protons to adjacent substituents.
X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–C bond lengths ~1.50 Å for aromatic-boronate linkages) .
Q. What strategies mitigate boronate ester hydrolysis during long-term storage?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
